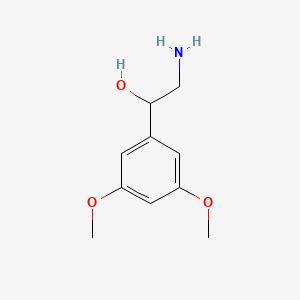

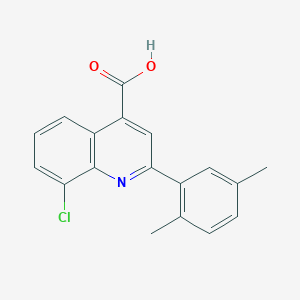

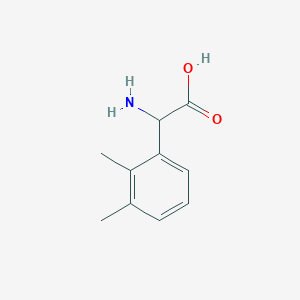

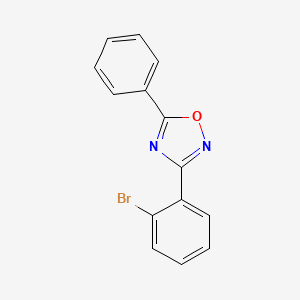

![molecular formula C14H19N3O B1274498 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one CAS No. 58068-80-7](/img/structure/B1274498.png)

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of N-Acylpiperidines

1-Octanoylbenzotriazole is utilized as an intermediate in the synthesis of N-acylpiperidines through acylation reactions . N-Acylpiperidines are important building blocks in the production of various pharmaceuticals and organic compounds.

Environmental Contaminant Research

As an emerging contaminant of concern, benzotriazole UV stabilizers (BUVs) like 1-Octanoylbenzotriazole are the subject of environmental studies focusing on their persistency, bioaccumulation, and toxicity (PBT) . Research in this field aims to understand the environmental impact of BUVs and develop strategies for their management.

Corrosion Inhibition

Benzotriazole compounds are investigated for their effectiveness in inhibiting corrosion of metals . Their application in protecting copper and other metals from corrosive environments is crucial for maintaining the integrity of industrial machinery and infrastructure.

Peptide Synthesis

Similar benzotriazole compounds are used as coupling reagents in peptide synthesis . They facilitate the condensation reaction between activated ester/acid and amino groups, playing a critical role in the formation of peptide bonds while suppressing racemization.

Material Science Research

In material science, 1-Octanoylbenzotriazole can be involved in the study of advanced battery science and chromatography . Its properties may influence the development of new materials with improved performance in energy storage and separation technologies.

Safety and Hazards

- Safety Data Sheet : Refer to the MSDS for detailed safety information.

Mechanism of Action

Target of Action

Benzotriazole derivatives, which include this compound, have been known to exhibit a broad spectrum of biological activities . They can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

It’s worth noting that the 1,2,3-triazole ring system, a key component of this compound, can be obtained by widely used copper-catalyzed click reactions of azides with alkynes . The 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Biochemical Pathways

It is known that benzotriazole derivatives have profound applications in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Pharmacokinetics

A related compound, 1-octanoylbenzotriazole, is reported to have high gastrointestinal absorption and is a blood-brain barrier permeant . It is also reported to inhibit several cytochrome P450 enzymes, which are crucial for drug metabolism .

Result of Action

Benzotriazole derivatives have been known to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .

Action Environment

It is known that the compound is stable at room temperature and is a colorless or white to yellow powder or crystals .

properties

IUPAC Name |

1-(benzotriazol-1-yl)octan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-2-3-4-5-6-11-14(18)17-13-10-8-7-9-12(13)15-16-17/h7-10H,2-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYQQEDMCSJOAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N1C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389273 |

Source

|

| Record name | 1-(1H-Benzotriazol-1-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one | |

CAS RN |

58068-80-7 |

Source

|

| Record name | 1-(1H-Benzotriazol-1-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.